Array ( [bid] => 3415761 ) Buy Norephedrine | 14838-15-4

Norephedrine

Catalog No.
S3703578
CAS No.
14838-15-4
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norephedrine

CAS Number

14838-15-4

Product Name

Norephedrine

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1

InChI Key

DLNKOYKMWOXYQA-APPZFPTMSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N

solubility

Freely soluble
Freely soluble in water and alcohol

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N

Norephedrine, commonly known as norepinephrine, is a catecholamine and a phenethylamine that serves as both a neurotransmitter and a hormone. It plays a crucial role in the body's response to stress, primarily through its action on the sympathetic nervous system. Norepinephrine is synthesized from the amino acid tyrosine and is predominantly released from sympathetic nerve endings and the adrenal medulla. Structurally, it consists of a catechol group (a benzene ring with two hydroxyl groups) attached to an ethylamine side chain, differing from epinephrine by the absence of a methyl group on the nitrogen atom .

Norepinephrine exerts its effects by binding to specific receptors on target cells. These receptors are G protein-coupled receptors (GPCRs) that trigger various signaling cascades within the cell upon binding norepinephrine.

  • In the nervous system: Norepinephrine binds to alpha- and beta-adrenergic receptors in the brain, influencing alertness, focus, learning, and memory [].
  • As a hormone: Norepinephrine released from the adrenal glands binds to alpha- and beta-adrenergic receptors in various tissues throughout the body. This interaction leads to increased heart rate, blood pressure, airway dilation, and metabolic changes to prepare the body for a stress response (fight-or-flight) [].

Norepinephrine is a potent molecule and can be dangerous if misused.

  • Toxicity: High doses of norepinephrine can cause high blood pressure, anxiety, headaches, and arrhythmias.
  • Flammability: Norepinephrine is not highly flammable but may burn if exposed to high temperatures.
  • Reactivity: Norepinephrine can react with oxidizing agents and strong acids.

Understanding the Nervous System

Norephedrine's ability to interact with the nervous system makes it a valuable tool for researchers. Studies investigate how norephedrine influences:

  • Neurotransmitter function

    Norephedrine increases levels of norepinephrine, a neurotransmitter involved in alertness, focus, and mood. Researchers use norephedrine to study how changes in norepinephrine affect behavior, cognition, and learning [Source: National Institutes of Health - Norepinephrine, ].

  • Brain activity

    Norephedrine's effects on alertness and focus make it a potential aid in studying brain activity related to attention and cognitive performance. Researchers use PET scans or fMRI to observe changes in brain regions activated by norephedrine [Source: ScienceDirect - The effects of d-amphetamine and L-dopa on blood pressure and cerebral blood flow in humans, ].

Respiratory Research

Norephedrine's properties as a decongestant have led to research on its role in respiratory function. Studies explore its use in:

  • Treatment of asthma

    Norephedrine may help open airways in mild asthma cases. Researchers investigate its effectiveness and potential side effects compared to other bronchodilators [Source: National Institutes of Health - Ephedrine, ].

  • Understanding airway constriction

    Norephedrine can induce airway constriction in some individuals. This helps researchers study mechanisms of airway narrowing and potential therapeutic targets for respiratory diseases [Source: American Thoracic Society - Airway Responsiveness to Norepinephrine in Asthmatics, ].

Important Note

Norephedrine is not a recommended treatment for asthma or any other respiratory condition. It should only be used under the supervision of a medical professional.

Metabolic Studies

Norephedrine's impact on metabolism makes it relevant for research on:

  • Weight management

    Some studies explore the potential of norephedrine, often combined with caffeine, for weight loss. However, the evidence is limited, and safety concerns exist [Source: Mayo Clinic - Ephedrine and weight loss: Unsafe and ineffective, ].

  • Energy expenditure

    Norephedrine can increase metabolic rate and energy expenditure. Researchers use it to investigate the mechanisms behind thermogenesis (heat production) in the body [Source: National Institutes of Health - The metabolic effects of ephedrine in healthy volunteers, ].

In the body, including:

  • Synthesis: It is synthesized through a series of enzymatic reactions starting from phenylalanine, which is converted to tyrosine, then to L-DOPA, dopamine, and finally to norepinephrine. Key enzymes involved include phenylalanine hydroxylase, tyrosine hydroxylase, aromatic L-amino acid decarboxylase, and dopamine β-monooxygenase .
  • Degradation: Norepinephrine is metabolized primarily by monoamine oxidase and catechol-O-methyltransferase into inactive metabolites such as vanillylmandelic acid and 3-methoxy-4-hydroxyphenylglycol. This degradation process helps regulate its levels in the body .

Norepinephrine exerts its effects by binding to alpha and beta adrenergic receptors throughout the body. Its biological activities include:

  • Vasoconstriction: It causes blood vessels to constrict, leading to increased blood pressure.
  • Increased Heart Rate: Norepinephrine enhances heart contractility and rate, contributing to the "fight-or-flight" response.
  • Metabolic Effects: It promotes the release of glucose from energy stores and increases levels of circulating free fatty acids .
  • Neurotransmission: As a neurotransmitter, it modulates mood, attention, and arousal levels in the central nervous system .

Norepinephrine has several clinical applications:

  • Medical Use: It is used as a medication to treat severe hypotension (low blood pressure), particularly in cases of septic shock or during cardiac arrest. It acts as a vasopressor to maintain blood pressure during critical conditions .
  • Research Tool: In neuroscience research, norepinephrine is used to study neurotransmission and its effects on behavior and physiological responses.

Research on norepinephrine interactions includes:

  • Receptor Interactions: Norepinephrine primarily interacts with adrenergic receptors (alpha-1, alpha-2, beta-1, beta-2). These interactions are crucial for its role in cardiovascular regulation and stress responses .
  • Drug Interactions: Norepinephrine can interact with other medications that affect blood pressure or heart rate, necessitating careful monitoring during clinical use .

Norepinephrine shares structural similarities with several other compounds in the catecholamine family. Here are some notable comparisons:

CompoundStructure DifferencesPrimary FunctionsUnique Features
EpinephrineContains an additional methyl groupHormone and neurotransmitter; increases heart ratePrimarily produced in adrenal glands
DopamineLacks hydroxyl groups on the benzene ringNeurotransmitter; regulates mood and motor controlPrecursor to norepinephrine
PhenylethylamineBasic structure without hydroxylsPrecursor for various psychoactive substancesFound in many natural products
IsoproterenolIsomer of epinephrinePrimarily acts as a bronchodilatorSelective beta-receptor agonist

Norepinephrine's unique characteristic lies in its dual role as both a neurotransmitter and a hormone that primarily regulates blood pressure through vasoconstriction while also influencing mood and cognitive functions .

This comprehensive overview highlights norepinephrine's significance in both physiological processes and clinical applications, showcasing its essential role in human health.

Physical Description

Solid

Color/Form

White, crystalline powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Odor

Slight aromatic odor

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides.

Melting Point

190-194 °C
101-101.5 °C
Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/

UNII

QQ0FVC4PXS

Drug Indication

For the treatment of nasal congestion, control of urinary incontinence, priapism and obesity.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Appetite Depressants; Nasal Decongestants; Sympathomimetics
The Food and Drug Administration (FDA) is issuing a public health advisory concerning phenylpropanolamine hydrochloride. This drug is widely used as a nasal decongestant (in over-the-counter and prescription drug products) and for weight control (in over-the-counter drug products). FDA is taking steps to remove phenylpropanolamine from all drug products and has requested that all drug companies discontinue marketing products containing phenylpropanolamine. Phenylpropanolamine has been marketed for many years. A recent study reported that taking phenylpropanolamine increases the risk of hemorrhagic stroke (bleeding into the brain or into tissue surrounding the brain) in women. Men may also be at risk. Although the risk of hemorrhagic stroke is very low, FDA recommends that consumers not use any products that contain phenylpropanolamine.
/Experimental/ Pregnancy rhinitis is common and very troublesome for many women. Today, no safe and effective treatment is available for this condition. The aim of this placebo-controlled double-blind study was to evaluate the decongestive effect of phenylpropanolamine (PPA 50 mg) twice daily for seven days in 38 women with pregnancy rhinitis. In the morning, before starting the course of treatment, and two to three hours after taking the last dose of the study-medicine in the morning on the eighth day, recordings of the position of the nasal mucosal surface were made with rhinostereometry. Every evening, the women filled in a questionnaire about their symptoms on a scale from 0-9 (0 = no symptoms, 9 = extremely severe symptoms). The effects of the drug on their blood pressure and other side-effects were also determined. The patients used a newly-evaluated telephone method to assess their daily symptoms. PPA 50 mg had a decongestive effect on the nasal mucosa, as measured with symptom scores and rhinostereometry. In the placebo group, this effect was found with rhinostereometry, but not on nasal stuffiness as judged by the symptom scores. The reason why the placebo group also experienced a decongestive effect after treatment may have been due to stress because the patients were in a hurry and such stress may have a decongestive effect on the nasal mucosa. No effects on the blood pressure or other side-effects were detected. In conclusion, this study shows that PPA 50 mg twice daily may be an effective and safe treatment in pregnancy rhinitis.
VET: A six-month-old kitten had congenital urethral sphincter mechanism incompetence due to urethral hypoplasia and associated uterine hypoplasia and vaginal aplasia. Diagnosis was based on radiographic examination, surgical exploration and histological examination of the lower urinary tract. Surgical correction resulted in a marked clinical improvement. The cat became fully continent following treatment with phenylpropanolamine.
For more Therapeutic Uses (Complete) data for PHENYLPROPANOLAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

Phenylpropanolamine acts directly on alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency. PPA indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect.
The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/
Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine.

Vapor Pressure

8.67X10-4 mm Hg at 25 °C (est)

Absorption Distribution and Excretion

Reduced bioavailability (about 38%) from gastrointestinal tract because of first pass metabolism by monoamine oxidase in the stomach and liver.
Phenylpropanolamine is well absorbed orally, and the peak blood concentration is attained within one to two hours. ... The drug is principally excreted unchanged; the major route of excretion is renal. Since phenylpropanolamine is a weak base, elimination is enhanced in acid urine.
Phenylpropanolamine is readily absorbed from the GI tract. Nasal decongestion reportedly occurs within 15-30 minutes after oral administration of 25 mg of phenylpropanolamine hydrochloride and appears to persist for 3 hours. Plasma concentrations of the drug required for a therapeutic effect are not known. In one study, peak plasma concentrations of 100 ng/mL were reached in 1-2 hours and concentrations remained greater than 60 ng/ml for 6 hours following oral administration of 50 mg of phenylpropanolamine hydrochloride to fasting adults. Following administration of 150 mg of an extended-release preparation of the drug, peak plasma concentrations of 300 ng/mL occurred after 3.5 hours and phenylpropanolamine concentrations remained greater than 180 ng/mL for 12 hours. /Phenylpropanolamine hydrochloride/
Animal studies indicate that phenylpropanolamine is distributed into various tissues and fluids, including /cerebrospinal fluid/ and brain. /Phenylpropanolamine hydrochloride/
The bioavailability and pharmacokinetics of phenylpropanolamine hydrochloride from a controlled release caplet and solution were studied in 12 male subjects, aged 18 to 36 yr, who received either a 75 mg caplet once daily or a 25 mg solution 3 times daily for 4 days. Maximum plasma concentrations, time to maximum concentration, and areas under the concentration-time curves are reported for both caplet and solution. The mean first order absorption rate constant, elimination half-life and lag time for the drug from the caplet were 0.488 ngxhr/mL, 5.84 hr, and 0.394 hr, respectively, and 2.87 ngxhr/mL, 3.73 hr, and 0.325 hr, respectively, from the solution. The smaller apparent mean first order absorption rate constant and longer elimination half-life from the caplet is due to the slow release of drug, thereby slowing its absorption and producing sustained plasma drug concentrations.
For more Absorption, Distribution and Excretion (Complete) data for PHENYLPROPANOLAMINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Like other phenylisopropanolamines, small amounts of the drug are slowly metabolized in the liver to an active hydroxylated metabolite. About 80-90% of a dose of phenylpropanolamine is excreted unchanged in the urine within 24 hours. /Phenylpropanolamine hydrochloride/

Associated Chemicals

Phenylpropanolamine hydrochloride;154-41-6

Wikipedia

Phenylpropanolamine
L-Norpseudoephedrine

Drug Warnings

The Food and Drug Administration (FDA) is issuing a public health advisory concerning phenylpropanolamine hydrochloride. This drug is widely used as a nasal decongestant (in over-the-counter and prescription drug products) and for weight control (in over-the-counter drug products). FDA is taking steps to remove phenylpropanolamine from all drug products and has requested that all drug companies discontinue marketing products containing phenylpropanolamine. Phenylpropanolamine has been marketed for many years. A recent study reported that taking phenylpropanolamine increases the risk of hemorrhagic stroke (bleeding into the brain or into tissue surrounding the brain) in women. Men may also be at risk. Although the risk of hemorrhagic stroke is very low, FDA recommends that consumers not use any products that contain phenylpropanolamine.
Several reports have linked the abuse of phenylpropanolamine with myocardial injury, especially when overdose is involved. ... The first case of phenylpropanolamine induced myocardial injury in a young woman who was using it at recommended doses for weight control /is presented/.
Evidence shows that post partum women may be at greater risk than the rest of the population of developing psychiatric disorders with the use of phenylpropanolamine at recommended doses and with overdose.
Although urinary retention and increased intraocular pressure may be associated with ephedrine, these adverse effects have not been observed in patients receiving therapeutic dosages of phenylpropanolamine. However, the drug should be used with caution in patients with glaucoma or prostatic hypertrophy. Phenylpropanolamine should be used with caution in patients with hyperthyroidism, cardiovascular disorders, hypertension, or diabetes mellitus. Patients should be instructed to discontinue phenylpropanolamine and consult their physician if nervousness, dizziness, or insomnia occurs. /Phenylpropanolamine hydrochloride/
For more Drug Warnings (Complete) data for PHENYLPROPANOLAMINE (13 total), please visit the HSDB record page.

Biological Half Life

2.1 to 3.4 hours.
The half-life ranges from 2.7 to 3.4 hrs. /Phenylpropanolamine hydrochloride/
Phenylpropanolamine reportedly has a half-life of 3-4 hours. /Phenylpropanolamine hydrochloride/
The bioavailability and pharmacokinetics of phenylpropanolamine hydrochloride (PPA HCl) from a controlled-release (CR) caplet and solution was studied in 12 male subjects, who received either a 75 mg PPA HCl CR caplet once daily or a 25 mg PPA HCl solution given three times a day. All subjects received the medication for 4 consecutive days. ... The mean elimination half-life for PPA HCl from the CR caplet was 5.84 hr and 3.73 hr, for the solution. ...

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Phenylpropanolamine is prepared by converting propiophenone to the alpha-oximino derivative with an alkyl nitrate, followed by catalytic hydrogenation, using a Pd or Pt catalyst.

General Manufacturing Information

Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel-: INACTIVE
Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-: INACTIVE
Phenylpropanolamine is used clinically as a decongestant and an anorectic. On the street it may be sold illegally in "speed" look-alikes. The "speed" look-alikes often contain up to 50 mg of phenylpropanolamine as well as ephedrine and caffeine. Some of the slang names for these drugs are "pink ladies," "black beauties," and "speckled pups."
Present in a number of common diet aids and nasal decongestants having such names as Dexatrim, Contac, and Dimetapp.

Analytic Laboratory Methods

AOAC Method 960.55. Sympathomimetic drugs. Microchemical tests.
Analyte: phenylpropanolamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /phenylpropanolamine bitartrate/
Analyte: phenylpropanolamine; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of mercuric acetate and crystal violet indicator; titration with perchloric acid to a green endpoint /phenylpropanolamine bitartrate/
Analyte: phenylpropanolamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /phenylpropanolamine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for PHENYLPROPANOLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Qualitative tests of urine for phenylpropanolamine with thin-layer chromatography may be available in some clinical laboratories. Gas chromatography does distinguish phenylpropanolamine from amphetamines.

Interactions

With amphetamines, phenylpropanolamine, and the tricyclic antidepressants, the antihypertensive effects of methyldopa are lessened.
Concomitant use /of/ phenylpropanolamine and indomethacin was associated with severe hypertension in one patient; hypertension did not occur when either drug was used alone. /Phenylpropanolamine hydrochloride/
Administration of phenylpropanolamine to patients who have received cyclopropane or halogenated hydrocarbon general anesthetics may result in arrhythmias. Arrhythmias, if they occur, may respond to administration of propranolol, a beta-adrenergic blocking agent. /Phenylpropanolamine hydrochloride/
The effects of caffeine and phenylpropanolamine are mediated through activation of the central and sympathetic nervous systems. Severe, life threatening, and occasionally fatal hypertensive reactions have been reported after their combined use. This study examined the possible pharmacokinetic interaction of phenylpropanolamine and caffeine. Sixteen normal subjects received combinations of caffeine, phenylpropanolamine, and placebo. In subjects receiving 400 mg caffeine plus 75 mg phenylpropanolamine, the mean (+ or - SEM) peak plasma caffeine concentration of 8.0 + or - 2.2 ug/mL was significantly greater than after 400 mg caffeine alone (2.1 + or - 0.3 ug/mL; t(24) = 2.4; p < 0.01). Physical side effects were more frequent after the phenylpropanolamine-caffeine combination than after either drug alone or after placebo. Greater increases in both systolic and diastolic blood pressures occurred after the combination than after either drug alone. These data indicate that phenylpropanolamine may enhance absorption or inhibit elimination of caffeine and may explain increased side effects reported after their combined use.
For more Interactions (Complete) data for PHENYLPROPANOLAMINE (15 total), please visit the HSDB record page.

Dates

Last modified: 04-14-2024

Explore Compound Types